3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole
Description
This compound is a bis-triazole derivative featuring two 1,2,4-triazole rings interconnected via a methylsulfanyl-substituted triazole moiety. Each triazole ring is substituted with a phenyl group at the 4-position and a methylsulfanyl (-SCH₃) group at the 3- or 5-position. Such structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications, including materials science and medicinal chemistry. Its synthesis typically involves alkylation of triazole thiol precursors with methyl halides in the presence of catalysts like InCl₃ (as seen in ), followed by purification via recrystallization.
Properties
IUPAC Name |
3-methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c1-25-17-21-19-15(23(17)13-9-5-3-6-10-13)16-20-22-18(26-2)24(16)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVVAJBROWTVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and phenyl isothiocyanates, followed by cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether or tetrahydrofuran (THF).
Substitution: Nitric acid, bromine; reactions often conducted in sulfuric acid or acetic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. Studies have shown that triazole derivatives are effective in inhibiting both Gram-positive and Gram-negative bacteria. The specific compound has demonstrated efficacy against common pathogens, indicating potential for use in treating infections.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Significant antimicrobial effect |
| Candida albicans | Effective antifungal activity |
Research indicates that the presence of the methylsulfanyl group enhances these antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
1.2 Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, it has been investigated for its ability to inhibit specific kinases that play a role in tumor growth.
A case study highlighted that modifications to the triazole ring can enhance anticancer activity by improving solubility and bioavailability. This suggests that our compound may offer similar benefits due to its unique structural features .
Agricultural Applications
2.1 Fungicide Development
The compound has shown promise as a fungicide due to its effectiveness against various fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell wall synthesis or inhibiting key enzymes necessary for fungal growth.
| Fungal Pathogen | Efficacy |
|---|---|
| Fusarium spp. | High inhibition rate |
| Botrytis cinerea | Effective control measure |
These properties position the compound as a potential candidate for developing new agricultural fungicides that are less toxic and more effective than current options.
Material Science Applications
3.1 Polymer Chemistry
The incorporation of triazole derivatives into polymers has been explored for their ability to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure of 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole allows it to act as a cross-linking agent in polymer matrices.
This application is particularly relevant in developing advanced materials for electronics and coatings where durability and resistance to environmental factors are crucial.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Organic Electronics
- TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole): TAZ is a mononuclear triazole derivative widely used as an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs). Unlike the target compound, TAZ lacks methylsulfanyl groups and instead incorporates tert-butyl and biphenyl substituents, enhancing its electron mobility and thermal stability. The absence of sulfur atoms in TAZ reduces steric hindrance, favoring planar molecular packing critical for charge transport .
Derivatives with Antimicrobial Activity
- 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi): This compound, highlighted in , shares a phenyl-substituted triazole core with the target compound but features a decylthio chain and a bromophenyl group. The long alkyl chain (decyl) significantly enhances antifungal activity against Candida albicans (90% inhibition at 0.01% concentration), suggesting that lipophilicity plays a key role in membrane penetration.
- 3-Substituted Thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles :
These derivatives () replace the methylsulfanyl groups with hydroxyphenyl and varied alkyl/aryl thioethers. The hydroxyl group introduces hydrogen-bonding capacity, improving solubility and interaction with biological targets. For example, compounds with chlorobenzyl substituents exhibit >90% inhibition against E. coli and C. albicans, outperforming the target compound’s likely activity .
Enzyme Inhibitors and Anticancer Candidates
- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides: These hybrids () integrate thiazole and triazole moieties, enabling dual inhibition of tyrosinase and α-synuclein aggregation. The thiazole amino group enhances metal-chelating capacity, a feature absent in the target compound, which may limit its utility in neurodegenerative disease models .
Key Research Findings and Trends
Substituent Effects on Bioactivity
- Alkyl Chain Length :
Increasing alkyl chain length (e.g., from methyl to decyl in ) correlates with enhanced antifungal activity due to improved lipid bilayer interaction. The target compound’s short methylsulfanyl groups may restrict this effect . - Electron-Withdrawing Groups :
Halogenated analogs (e.g., 3-(4-chlorophenyl) in ) show heightened antibacterial activity, as electron-withdrawing groups increase compound reactivity and target binding .
Comparative Data Table
Biological Activity
The compound 3-(methylsulfanyl)-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4-phenyl-4H-1,2,4-triazole belongs to a class of compounds known as 1,2,4-triazoles , which are characterized by their unique heterocyclic structure containing nitrogen and sulfur. This class of compounds has garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two methylsulfanyl groups and two phenyl rings attached to the triazole moieties, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole ring exhibit a broad spectrum of antimicrobial activities. Specifically, derivatives with mercapto-thione substitutions have shown promising results against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have demonstrated that certain triazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group enhances this activity by improving solubility and bioavailability .
- Antifungal Activity : The compound has shown efficacy against several fungal pathogens. The mechanism is believed to involve the disruption of fungal cell wall synthesis and function .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 27.3 | |
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 43.4 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis and cell division.
- Reactive Oxygen Species (ROS) Generation : The introduction of sulfur-containing moieties can lead to increased oxidative stress in cancer cells.
- Interaction with Cellular Targets : The compound may bind to specific proteins or receptors involved in cellular signaling pathways related to growth and survival.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various triazole derivatives:
- A study by Holla et al. synthesized several mercapto-substituted triazoles and evaluated their antibacterial and antifungal properties against standard strains .
- Another investigation focused on the anticancer effects of triazole derivatives against human breast cancer cell lines, revealing significant cytotoxicity linked to structural modifications .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step processes, starting with the formation of the triazole core. A common approach includes:
- Step 1: Cyclization of thiourea derivatives (e.g., from cycloheptylamine and thiocyanate) to generate the triazole ring .
- Step 2: Functionalization via nucleophilic substitution or oxidation to introduce methylsulfanyl and phenyl groups .
Key Reaction Conditions:
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~1250–1100 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and confirms substitution patterns .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., CCDC-1441403 for analogous triazoles) .
Example Workflow:
Purify the compound via column chromatography.
Acquire IR and NMR spectra for preliminary validation.
Grow single crystals in ethanol/water mixtures for X-ray analysis .
Advanced Research Questions
Q. How can computational methods like DFT reconcile discrepancies between experimental and theoretical data?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Predict molecular geometry, vibrational frequencies, and electronic properties .
- Resolve contradictions (e.g., bond length deviations >0.02 Å) by adjusting basis sets or solvation models .
Case Study:
- For 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, DFT-calculated IR spectra showed <5% error compared to experimental data after incorporating solvent effects .
Q. How can researchers design experiments to resolve spectral data contradictions (e.g., unexpected tautomerism)?
Methodological Answer:
- Variable Temperature NMR: Monitor tautomeric equilibria (e.g., thione ↔ thiol) by analyzing chemical shift changes at 25–100°C .
- pH-Dependent UV-Vis Spectroscopy: Identify dominant tautomers via absorbance shifts (e.g., λmax at 270 nm for thione vs. 290 nm for thiol) .
Example:
In 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, tautomer ratios were quantified using integration of NH and SH peaks in DMSO-d₆ .
Q. What structural modifications enhance biological activity, and how are they validated?
Methodological Answer:
- Modification Strategies:
Validation Workflow:
Synthesize derivatives via regioselective alkylation .
Test in vitro bioactivity (e.g., antifungal assays against Candida albicans).
Correlate activity with computed logP and molecular docking scores .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reaction yields across studies?
Methodological Answer:
- Factor Screening: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., over-oxidation to sulfones) .
Example:
In scaled-up syntheses, continuous flow reactors reduced byproduct formation by 15% compared to batch methods .
Tables for Key Comparisons
Q. Table 1: Comparative Reactivity of Triazole Derivatives
| Derivative | Substituent | LogP | Antifungal IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Parent Compound | Methylsulfanyl | 3.2 | 25.7 | |
| 5-(Trifluoromethyl) Analogue | -CF₃ | 3.8 | 12.4 | |
| Benzylsulfanyl Derivative | Benzylsulfanyl | 4.1 | 8.9 |
Q. Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT (B3LYP/6-31G*) | X-ray Data | Deviation |
|---|---|---|---|
| C-S (triazole) | 1.68 | 1.71 | 0.03 |
| N-N (triazole) | 1.33 | 1.35 | 0.02 |
| C-C (phenyl) | 1.39 | 1.40 | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
